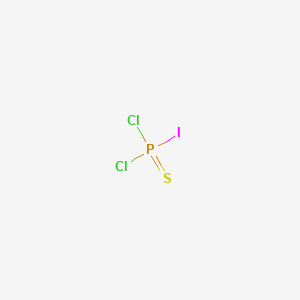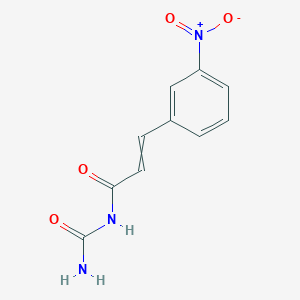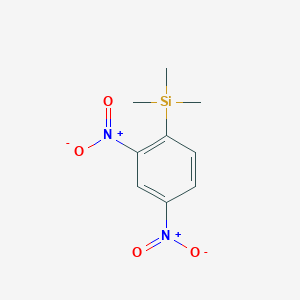
(2,4-Dinitrophenyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dinitrophenyl)(trimethyl)silane is an organosilicon compound that features a phenyl ring substituted with two nitro groups at the 2 and 4 positions, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(trimethyl)silane typically involves the reaction of 2,4-dinitrophenyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2,4-Dinitrophenyl chloride+Trimethylsilyl chlorideBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dinitrophenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used with hydrogen gas.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products Formed
Amino Derivatives: Reduction of the nitro groups yields amino derivatives.
Phenol Derivatives: Hydrolysis of the trimethylsilyl group yields phenol derivatives.
Applications De Recherche Scientifique
Chemistry
(2,4-Dinitrophenyl)(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
In biological research, derivatives of this compound are used as probes to study enzyme activities and protein interactions. The compound’s ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (2,4-Dinitrophenyl)(trimethyl)silane involves its ability to interact with various molecular targets through its functional groups. The nitro groups can participate in electron transfer reactions, while the trimethylsilyl group can undergo hydrolysis to release reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler.
Uniqueness
(2,4-Dinitrophenyl)(trimethyl)silane is unique due to the combination of the nitro-substituted phenyl ring and the trimethylsilyl group. This combination imparts distinct chemical reactivity and stability, making it a versatile reagent in various applications.
Propriétés
Numéro CAS |
62967-91-3 |
|---|---|
Formule moléculaire |
C9H12N2O4Si |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12N2O4Si/c1-16(2,3)9-5-4-7(10(12)13)6-8(9)11(14)15/h4-6H,1-3H3 |
Clé InChI |
SFFBOXJZKYEXLO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



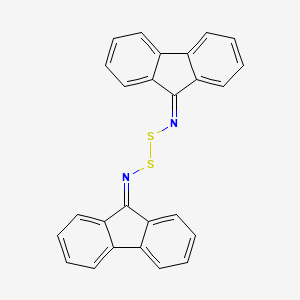
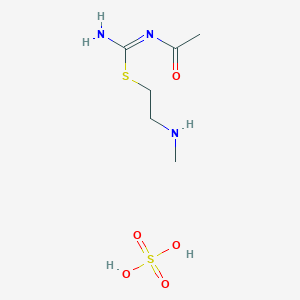
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

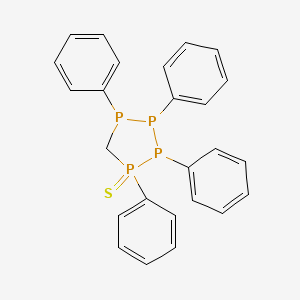
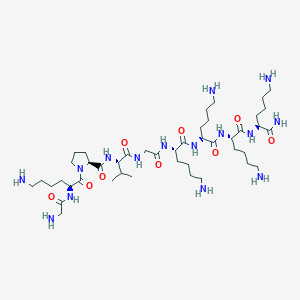
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)

![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
